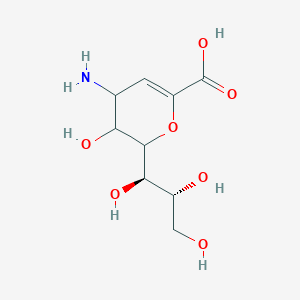

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid has been explored in various studies. One approach involves the reduction of 2-amino-2,3-dideoxy-d-glucopyranose-3-sulfonic acids with sodium borohydride, leading to the formation of compounds like 2-amino-2,3-dideoxy- d -glucitol-3-sulfonic acid (Fernández-Bolaños et al., 1996). Another study presents a facile synthesis method for related compounds from 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid, employing a process similar to the Ritter reaction (Sun et al., 1996).

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the molecular structure of compounds in this category. For example, the molecular structure of certain sulfoaminoglucitols was elucidated, revealing an orthorhombic space group and a planar zig-zag conformation stabilized by intramolecular hydrogen bonds (Fernández-Bolaños et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving these compounds include enzymatic hydration and borohydride reduction, leading to the formation of various products with unique configurations and properties. These reactions demonstrate the reactive nature and versatility of the compound's chemical structure (Fritz et al., 1991).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

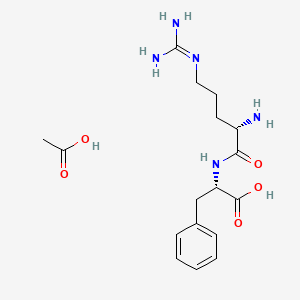

Asymmetric Synthesis of Amino Acids : The asymmetric synthesis of α-amino acids via Michael addition reactions involving Ni(II)-complexes of amino acids, including detailed practical aspects and mechanistic considerations, suggests a framework for the synthesis of complex amino acids like the one (Aceña, Sorochinsky, & Soloshonok, 2014).

Functional Polymers Based on Amino Acids : Studies on the design of novel functional polymers based on amino acids indicate the potential for developing materials with unique properties, such as electron transfer and catalytic functions, which could be relevant for materials science applications related to the compound in focus (Sanda & Endo, 1999).

Pharmacological and Biological Activities

Biomedical Applications of Poly(amino acids) : The synthesis and potential biomedical applications of homo-poly amino acids, including their use in drug delivery carriers and biological adhesives, highlight the importance of amino acids in developing biocompatible and biodegradable materials (Shih, Van, & Shen, 2004).

Bioactive Compounds Synthesis : The role of amino acids in the synthesis of bioactive compounds, including their anti-herbivory, anti-microbial, and plant hormone activities, underlines the diverse biological significance and potential applications of amino acids in pharmaceuticals and agriculture (Parthasarathy, Savka, & Hudson, 2019).

Linear Cascades to Access Amino Acids : The development of artificial biocatalytic linear cascades leading to amino acids, hydroxy acids, and lactones from renewables or fossil resources presents a method for synthesizing valuable chemical building blocks, possibly including the compound of interest (Schrittwieser, Velikogne, & Kroutil, 2018).

Chemistry and Biological Activities of Specific Amino Acids : Reviews on the chemistry and biological activities of specific amino acids, including their pharmacological roles such as anti-cancer, anti-inflammatory, and anti-viral activities, suggest a potential avenue for exploring the therapeutic applications of complex amino acids (Nguyen & Tawata, 2016).

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid is the virus sialidase . Sialidases are enzymes that cleave sialic acid residues from glycoconjugates and are crucial for the life cycle of many viruses.

Mode of Action

The compound acts as a sialidase inhibitor . By binding to the sialidase enzyme, it prevents the virus from cleaving sialic acid residues. This inhibits the release of progeny virus from infected cells, thereby limiting the spread of infection .

Biochemical Pathways

The inhibition of sialidase impacts the viral replication cycle . The virus is unable to release its progeny from the host cell, which disrupts the viral life cycle and prevents the spread of the virus to other cells .

Result of Action

The result of the action of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid is the inhibition of viral spread within the host organism. By preventing the release of progeny virus, the compound limits the spread of the virus, potentially reducing the severity of the viral infection .

Propiedades

IUPAC Name |

4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7/c10-3-1-5(9(15)16)17-8(6(3)13)7(14)4(12)2-11/h1,3-4,6-8,11-14H,2,10H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBPEUAQGGZEN-SDDMMPNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1N)O)C(C(CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(C(C1N)O)[C@@H]([C@@H](CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)